
Pyridostatin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
RR-82 hydrochloride, also known as pyridostatin hydrochloride, is a highly selective G-quadruplex DNA stabilizing agent. It is known for its ability to induce replication- and transcription-dependent DNA damage, promoting growth arrest in human cancer cells. This compound specifically targets the proto-oncogene Src, leading to reduced SRC protein levels and decreased SRC-dependent cellular motility in human breast cancer cells .
科学的研究の応用
RR-82 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a G-quadruplex DNA stabilizing agent in various chemical studies to understand DNA structure and function.
Biology: The compound is employed in biological research to study its effects on DNA damage and cell cycle arrest in cancer cells.
Medicine: RR-82 hydrochloride is investigated for its potential therapeutic applications in cancer treatment due to its ability to target and inhibit the proto-oncogene Src.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology
作用機序
RR-82 hydrochloride exerts its effects by stabilizing G-quadruplex DNA structures, which are four-stranded DNA configurations found in certain regions of the genome. By binding to these structures, the compound induces replication- and transcription-dependent DNA damage, leading to cell cycle arrest and growth inhibition in cancer cells. The primary molecular target of RR-82 hydrochloride is the proto-oncogene Src, which plays a crucial role in cell proliferation and motility. By inhibiting Src, the compound reduces SRC protein levels and SRC-dependent cellular motility, thereby exerting its anti-cancer effects .
Similar Compounds:
Pyridostatin: Another G-quadruplex DNA stabilizing agent with similar properties to RR-82 hydrochloride.
BRACO-19: A compound that also targets G-quadruplex DNA structures but has different binding affinities and specificities.
TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex DNA and is used in similar research applications.
Uniqueness of RR-82 Hydrochloride: RR-82 hydrochloride is unique due to its high selectivity and potency in stabilizing G-quadruplex DNA structures. Its ability to specifically target the proto-oncogene Src and induce DNA damage makes it a valuable tool in cancer research and potential therapeutic applications. Compared to other similar compounds, RR-82 hydrochloride has shown superior efficacy in promoting growth arrest and reducing cellular motility in cancer cells .
Safety and Hazards
将来の方向性
Studying the G-quadruplexes could represent a new avenue for neurodegeneration and brain aging research . Pyridostatin hydrochloride has shown potential as a compound suitable for further therapeutic development, alone or in combination with other drugs, for the benefit of cancer patients carrying BRCA1/2 mutations .
生化学分析
Biochemical Properties
Pyridostatin hydrochloride interacts with G-quadruplex DNA, a secondary structure formed by guanine-rich sequences . It stabilizes these structures, which are found in various regions of the genome, including the promoters of oncogenes . This stabilization can affect the activity of various enzymes and proteins involved in DNA replication and transcription .
Cellular Effects
In cellular contexts, this compound has been shown to retard the growth of human cancer cells . It does this by inducing DNA damage that is dependent on replication and transcription . This can lead to cell cycle arrest and potentially cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to G-quadruplex DNA structures . This binding stabilizes the G-quadruplexes, preventing their unwinding during DNA replication and transcription . This can lead to DNA damage and the activation of DNA repair pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, its ability to induce DNA damage and cell cycle arrest can lead to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RR-82 hydrochloride involves the formation of a complex with G-quadruplex DNA structures. The compound is designed to bind selectively to these structures, stabilizing them and inducing DNA damage. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving quinoline derivatives and pyridine dicarboxamide .
Industrial Production Methods: Industrial production of RR-82 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is typically produced in a controlled environment to maintain its stability and efficacy. The production process includes purification steps such as crystallization and filtration to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions: RR-82 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: RR-82 hydrochloride can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .
特性
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZPFGTXSQRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl5N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

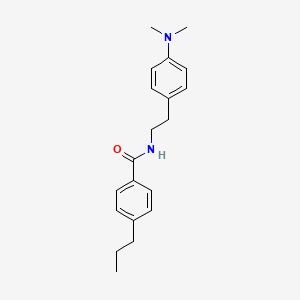
![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)
![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)
![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide](/img/structure/B2780646.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2780647.png)
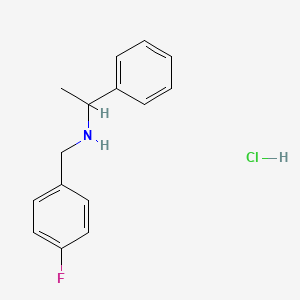
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)
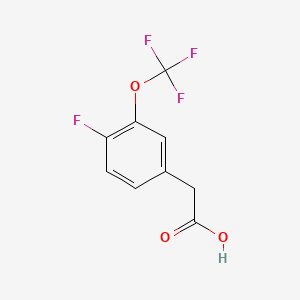
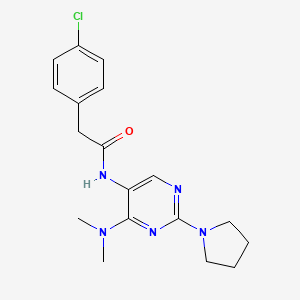
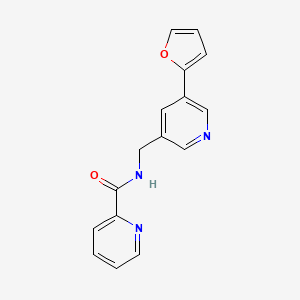
![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)